molecular formula C36H44Cl2CoFeP2 B12511468 Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride

Carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride

Cat. No.: B12511468
M. Wt: 724.4 g/mol
InChI Key: FPBPOXUIMPCGEC-UHFFFAOYSA-L
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Description

[1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) is a coordination compound that features a cobalt center coordinated to two chloride ions and a bis(diphenylphosphino)ferrocene ligand. This compound is known for its applications in catalysis, particularly in homogeneous catalysis, where it serves as a ligand to facilitate various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) typically involves the reaction of cobalt(II) chloride with 1,1’-Bis(diphenylphosphino)ferrocene (dppf). The reaction is carried out in an inert atmosphere to prevent oxidation of the cobalt center. The general reaction scheme is as follows:

CoCl2+dppf[1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II)\text{CoCl}_2 + \text{dppf} \rightarrow \text{[1,1'-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II)} CoCl2​+dppf→[1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II)

The reaction is usually performed in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

While specific industrial production methods for [1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with scale-up considerations for larger batch sizes and enhanced safety protocols .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with [1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield new cobalt-phosphine complexes, while oxidation reactions can produce cobalt(III) species .

Scientific Research Applications

[1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) involves its role as a ligand in catalysis. The bis(diphenylphosphino)ferrocene ligand stabilizes the cobalt center, allowing it to participate in various catalytic cycles. The cobalt center can coordinate with substrates, facilitating their transformation into desired products through processes such as oxidative addition, reductive elimination, and migratory insertion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1,1’-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II) lies in its cobalt center, which imparts distinct reactivity and catalytic properties compared to its palladium and nickel counterparts. The cobalt center allows for different oxidation states and coordination environments, making it versatile in various catalytic applications .

Properties

Molecular Formula

C36H44Cl2CoFeP2

Molecular Weight

724.4 g/mol

IUPAC Name

carbanide;cobalt(2+);cyclopentyl(diphenyl)phosphane;iron(2+);dichloride

InChI

InChI=1S/2C17H19P.2CH3.2ClH.Co.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;;;/h2*1-6,9-12,17H,7-8,13-14H2;2*1H3;2*1H;;/q;;2*-1;;;2*+2/p-2

InChI Key

FPBPOXUIMPCGEC-UHFFFAOYSA-L

Canonical SMILES

[CH3-].[CH3-].C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe+2].[Co+2]

Origin of Product

United States

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